

3-Chloro-5-nitropyridin-4-ol solubility in organic solvents

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Compound of Interest

Compound Name: 3-Chloro-5-nitropyridin-4-ol

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An In-Depth Technical Guide to the Solubility of **3-Chloro-5-nitropyridin-4-ol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitropyridin-4-ol is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery pipelines. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. It delves into the physicochemical properties of **3-chloro-5-nitropyridin-4-ol**, the principles of solubility, a detailed experimental protocol for solubility determination, and a qualitative assessment of its expected solubility in a range of common organic solvents.

Introduction to 3-Chloro-5-nitropyridin-4-ol

3-Chloro-5-nitropyridin-4-ol is a solid, multi-functionalized heterocyclic compound with the chemical formula $C_5H_3ClN_2O_3$ and a molecular weight of 174.54 g/mol.[1][2] Its structure, featuring a pyridine ring substituted with a chloro group, a nitro group, and a hydroxyl group, imparts a unique combination of electronic and steric properties that influence its reactivity and physical characteristics, including its solubility. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the

development of novel therapeutic agents.[3] A thorough understanding of its solubility is a critical first step in its practical application, impacting everything from reaction kinetics to the development of viable dosage forms.

Physicochemical Properties

Property	Value	Source
CAS Number	31872-64-7	[1]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₃	[1]
Molecular Weight	174.54 g/mol	[1]
Physical Form	Solid (at 20°C)	[1]
Purity	≥ 98%	[1]

The molecular structure of **3-chloro-5-nitropyridin-4-ol** is key to understanding its solubility. The presence of a hydroxyl (-OH) group allows for both hydrogen bond donation and acceptance. The nitro group (-NO₂) is a strong electron-withdrawing group, increasing the molecule's polarity. The chloro (-Cl) atom further contributes to the overall polarity. The pyridine ring itself is a polar aromatic system. This combination of functional groups suggests that **3-chloro-5-nitropyridin-4-ol** is a polar molecule.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4] The dissolution process involves the breaking of intermolecular forces in the solute and the solvent, and the formation of new solute-solvent interactions.

- **Polar Solvents:** These solvents, such as alcohols (methanol, ethanol), water, and dimethyl sulfoxide (DMSO), have large dipole moments and are capable of forming hydrogen bonds. Given the polar nature and hydrogen bonding capabilities of **3-chloro-5-nitropyridin-4-ol**, it is expected to have higher solubility in polar protic and aprotic solvents.
- **Nonpolar Solvents:** Solvents like hexane, toluene, and diethyl ether have low dipole moments and interact primarily through weak van der Waals forces.[4] It is anticipated that **3-**

chloro-5-nitropyridin-4-ol will exhibit poor solubility in these solvents.

- Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate possess significant dipole moments but do not have acidic protons to donate for hydrogen bonding.[4] These solvents are expected to be moderately effective at dissolving **3-chloro-5-nitropyridin-4-ol**.

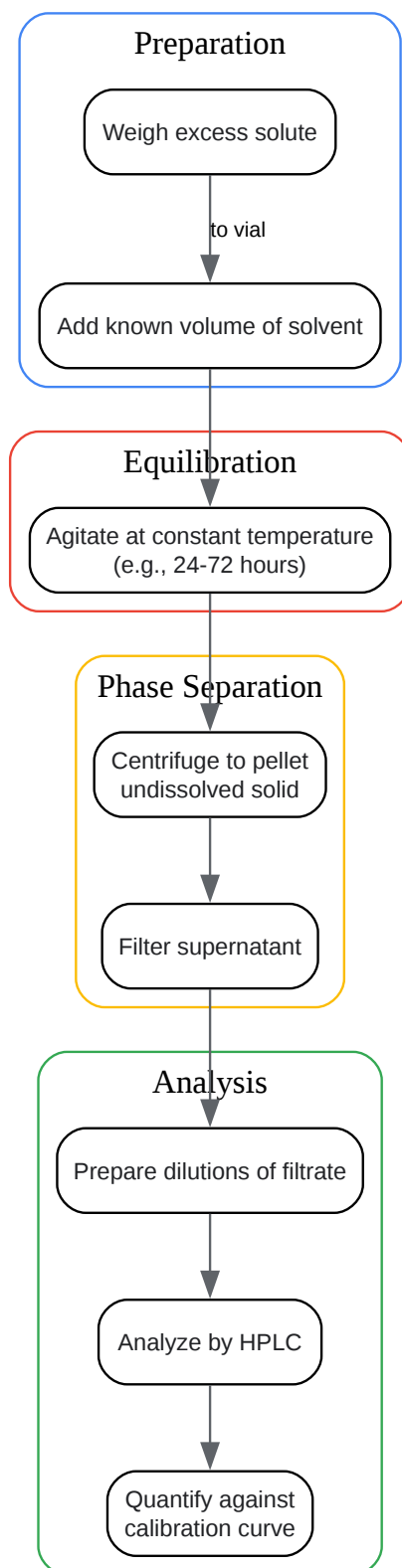
Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility of a compound can be determined using the shake-flask method, which is considered the gold standard for its reliability and reproducibility.[5]

Materials and Equipment

- **3-Chloro-5-nitropyridin-4-ol** (high purity)
- Selected organic solvents (analytical grade)
- Scintillation vials or sealed flasks
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Analytical balance

Experimental Workflow



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